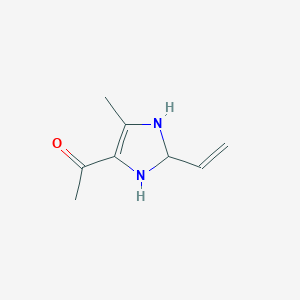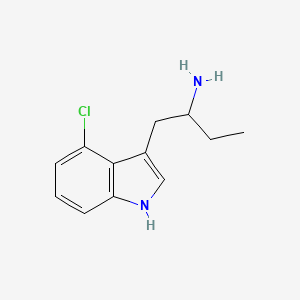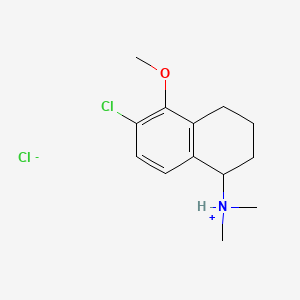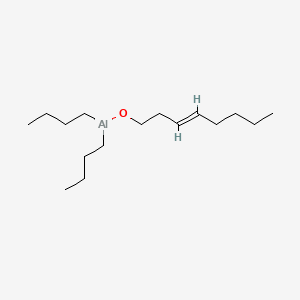
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- is a complex organic compound with a unique structure that includes an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- typically involves multi-step organic reactions. One common method includes the alkylation of imidazole derivatives followed by oxidation and subsequent functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, alcohols, amines, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
- Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-
Uniqueness
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- is unique due to its specific imidazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications that similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-(2-ethenyl-5-methyl-2,3-dihydro-1H-imidazol-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-7-9-5(2)8(10-7)6(3)11/h4,7,9-10H,1H2,2-3H3 |
Clave InChI |
CQTURIQZQNBXMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(N1)C=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)





![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)


![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)




